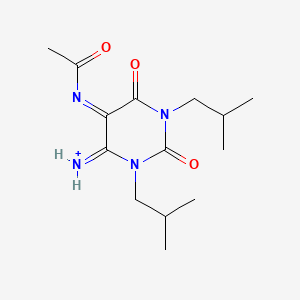

![molecular formula C8H9NO B1167896 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one CAS No. 101234-73-5](/img/structure/B1167896.png)

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one” is a heterocyclic compound . It’s a derivative of 6,7-Dihydro-5H-cyclopenta[b]pyridine .

Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives was presented through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction succeeded using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Chemical Reactions Analysis

The cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile leads to the formation of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives .Aplicaciones Científicas De Investigación

Synthesis of New Derivatives

The compound 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one can be used in the synthesis of new derivatives. The bromination of this compound results in the substitution in the aliphatic ring. The reaction of this product with different N-nucleophiles gives new derivatives of the starting compound .

Inhibitor Films for Steel Alloy Corrosion

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds, which can be synthesized from 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, have been found to be applicable as inhibitor films for steel alloy corrosion . These compounds exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 .

Organic Light Emitting Diodes (OLEDs)

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one derivatives can be used in the construction of OLEDs. These structures of the donor-acceptor-donor (D-A-D) type have been used for the preparation of D-A-D luminophores .

Organic Solar Cells (OSCs)

These compounds have potential applications in the design of small organic molecules containing donor (D) and acceptor (A) fragments due to their possible application in various electronic devices, such as organic solar cells (OSCs) .

Organic Field Effect Transistors (OFETs)

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one derivatives can also be used in n-type organic field effect transistors (OFETs) .

Luminescent Materials

These compounds can be used in the construction of luminescent materials emitting in the visible and infrared regions .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPJLWOBZZOAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.